molecular formula C17H15BrN2 B6634618 3-bromo-N-(isoquinolin-6-ylmethyl)-2-methylaniline

3-bromo-N-(isoquinolin-6-ylmethyl)-2-methylaniline

カタログ番号 B6634618
分子量: 327.2 g/mol
InChIキー: PWGJDFSCASXGMO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-bromo-N-(isoquinolin-6-ylmethyl)-2-methylaniline is a chemical compound that has been the focus of scientific research due to its potential for use in a variety of applications. This compound is also known as BRD0705 and has been studied for its potential as a therapeutic agent in the treatment of various diseases.

作用機序

The mechanism of action of 3-bromo-N-(isoquinolin-6-ylmethyl)-2-methylaniline is not fully understood, but studies have provided some insight into how it works. One study found that this compound can bind to and inhibit the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the regulation of several cellular processes, including cell growth and survival, and is overexpressed in many types of cancer cells. By inhibiting the activity of HSP90, this compound can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
Studies have also investigated the biochemical and physiological effects of 3-bromo-N-(isoquinolin-6-ylmethyl)-2-methylaniline. One study found that this compound can increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. Another study found that this compound can inhibit the activity of an enzyme called acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound may have potential as a treatment for neurodegenerative diseases.

実験室実験の利点と制限

One advantage of using 3-bromo-N-(isoquinolin-6-ylmethyl)-2-methylaniline in lab experiments is that it has been shown to be effective at inhibiting the growth of cancer cells and inducing apoptosis. This makes it a promising candidate for further development as a cancer treatment. However, one limitation is that the mechanism of action of this compound is not fully understood, which could make it more difficult to develop as a therapeutic agent.

将来の方向性

There are several future directions for research on 3-bromo-N-(isoquinolin-6-ylmethyl)-2-methylaniline. One area of research could focus on further elucidating the mechanism of action of this compound, which could help to identify potential targets for therapeutic intervention. Another area of research could focus on developing more efficient synthesis methods for this compound, which could make it more accessible for use in lab experiments. Additionally, future research could investigate the potential use of this compound in combination with other therapeutic agents, which could enhance its efficacy in the treatment of various diseases.

合成法

The synthesis of 3-bromo-N-(isoquinolin-6-ylmethyl)-2-methylaniline involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 2-methylaniline and isoquinoline-6-carbaldehyde, followed by bromination using N-bromosuccinimide. This method has been used successfully in several studies and has been found to produce high yields of the desired compound.

科学的研究の応用

3-bromo-N-(isoquinolin-6-ylmethyl)-2-methylaniline has been studied extensively for its potential use in the treatment of various diseases. One area of research has focused on its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further development as a cancer treatment.
Another area of research has focused on the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that this compound can inhibit the aggregation of amyloid-beta and alpha-synuclein, two proteins that are implicated in the development of these diseases. This makes it a promising candidate for further development as a therapeutic agent for these conditions.

特性

IUPAC Name

3-bromo-N-(isoquinolin-6-ylmethyl)-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2/c1-12-16(18)3-2-4-17(12)20-10-13-5-6-15-11-19-8-7-14(15)9-13/h2-9,11,20H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGJDFSCASXGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)NCC2=CC3=C(C=C2)C=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(isoquinolin-6-ylmethyl)-2-methylaniline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。